Comparative Biochemical Potency: Enasidenib vs. Vorasidenib Against mIDH2 R140Q and R172K
In a direct head-to-head biochemical assay comparison using recombinant mutant IDH2 enzymes, Enasidenib demonstrates approximately 14-fold greater potency against the IDH2 R140Q mutant (IC50 = 100 nM) compared to Vorasidenib, which shows a potency range of 7-14 nM for the same mutant [1]. For the R172K mutant, Enasidenib's potency (IC50 = 400 nM) is approximately 3-fold weaker than Vorasidenib (IC50 = 130 nM) [1]. This differential potency profile across the two most common IDH2 mutations (R140Q and R172K) is critical for predicting inhibitor efficacy based on a patient's specific mutation status [2].
| Evidence Dimension | Inhibitory potency (IC50) against recombinant mIDH2 enzymes |
|---|---|
| Target Compound Data | IDH2 R140Q: 100 nM; IDH2 R172K: 400 nM |
| Comparator Or Baseline | Vorasidenib (AG-881): IDH2 R140Q: 7-14 nM; IDH2 R172K: 130 nM |
| Quantified Difference | R140Q: Vorasidenib is ~7-14x more potent; R172K: Vorasidenib is ~3x more potent |
| Conditions | Biochemical assay using recombinant IDH2 R140Q and R172K mutant enzymes |
Why This Matters
For procurement decisions in research and clinical development, this potency differential dictates which inhibitor is appropriate for models or patients harboring specific IDH2 mutations (R140Q vs. R172K).
- [1] MedChemExpress. Vorasidenib (AG-881) Product Technical Datasheet. IC50 values for IDH2 R140Q and R172K. View Source
- [2] Yen K, Travins J, Wang F, et al. AG-221, a first-in-class therapy targeting acute myeloid leukemia harboring oncogenic IDH2 mutations. Cancer Discov. 2017 May;7(5):478-493. doi: 10.1158/2159-8290.CD-16-1034. PMID: 28193778. View Source
